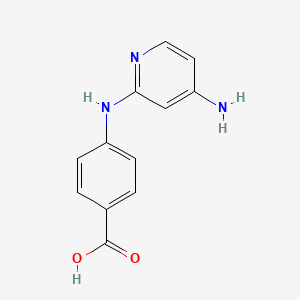

4-((4-Aminopyridin-2-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

4-[(4-aminopyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDGXLWHFPZOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body.

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets.

Biochemical Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine. These properties can significantly impact the bioavailability of the compound.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-Aminopyridin-2-yl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

4-((4-Aminopyridin-2-yl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with folate biosynthesis enzymes, such as dihydropteroate synthase, which is crucial for the production of folic acid in bacteria. This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.

Cellular Effects

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as HepG2, by inducing apoptosis and inhibiting cell proliferation. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4-((4-Aminopyridin-2-yl)amino)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits dihydropteroate synthase by mimicking the substrate, leading to competitive inhibition. This inhibition disrupts folate biosynthesis, which is essential for DNA synthesis and cell division in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained inhibition of folate biosynthesis and prolonged antimicrobial effects.

Dosage Effects in Animal Models

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing toxicity.

Metabolic Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in folate biosynthesis and other metabolic processes. For instance, it can inhibit dihydropteroate synthase, leading to reduced folate production and altered metabolic flux. This inhibition can affect the levels of metabolites involved in DNA synthesis and repair.

Transport and Distribution

The transport and distribution of 4-((4-Aminopyridin-2-yl)amino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

4-((4-Aminopyridin-2-yl)amino)benzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules and increase its effectiveness in inhibiting folate biosynthesis.

Biological Activity

4-((4-Aminopyridin-2-yl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), integrates an aminopyridine structure with an aminobenzoic acid moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of 4-((4-Aminopyridin-2-yl)amino)benzoic acid is . Its structure features a benzoic acid group with an amino substituent at the para position and a pyridine ring with an amino group at the 2-position. This unique arrangement enhances its biological interactions.

Antimicrobial Properties

Research indicates that compounds related to PABA exhibit significant antimicrobial properties. For instance, derivatives of 4-((4-Aminopyridin-2-yl)amino)benzoic acid have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µM |

| Pseudomonas aeruginosa | 31.25 µM |

| Escherichia coli | 62.5 µM |

| Candida albicans | ≥7.81 µM |

These findings suggest that the compound not only inhibits bacterial growth but also demonstrates broad-spectrum antifungal activity .

Anticancer Activity

The anticancer potential of 4-((4-Aminopyridin-2-yl)amino)benzoic acid has been investigated through various studies. In vitro assays revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HepG2 and MCF-7:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | ≥15.0 |

| MCF-7 | 23.31 ± 0.09 |

| HCT116 | 72.22 ± 0.14 |

These results indicate that modifications to the PABA structure can enhance its cytotoxicity against cancer cells, positioning it as a promising candidate for further drug development .

The biological activity of 4-((4-Aminopyridin-2-yl)amino)benzoic acid is closely linked to its interaction with the folate biosynthesis pathway. It acts as an inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and certain cancer cells. This inhibition disrupts nucleotide synthesis, leading to impaired cell growth and proliferation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that modifications to the PABA structure significantly enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus. The derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as alternative treatments .

- Anticancer Research : Another investigation focused on the synthesis of Schiff bases derived from PABA, which showed improved cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

4-((4-Aminopyridin-2-yl)amino)benzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo amide coupling reactions makes it suitable for synthesizing derivatives with enhanced biological activity.

Table 1: Synthetic Routes Involving 4-((4-Aminopyridin-2-yl)amino)benzoic Acid

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Amide Coupling | Benzamide derivatives | EDCI coupling, solvent-based |

| Nucleophilic Substitution | Functionalized heterocycles | Base-catalyzed reactions |

| Metal Complex Formation | Coordination compounds with transition metals | Solvent-free conditions |

Biological Applications

Anticancer Activity

Research indicates that 4-((4-Aminopyridin-2-yl)amino)benzoic acid exhibits potential anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including MCF-7 and HCT116. The compound’s mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.

Case Study: In Vitro Anticancer Screening

In a study evaluating the cytotoxic effects of the compound on cancer cells, it was found that concentrations as low as 10 µM resulted in significant apoptosis in MCF-7 cells, demonstrating its potential as an anticancer agent .

Table 2: Anticancer Activity of 4-((4-Aminopyridin-2-yl)amino)benzoic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HCT116 | 12 | Inhibition of cell proliferation |

| HepG2 | 15 | Disruption of metabolic pathways |

Medicinal Applications

Neurological Disorders

The compound has been investigated for its role as a potassium channel blocker, similar to its parent compound, 4-aminopyridine (4-AP). This property is particularly relevant for treating neurological disorders such as multiple sclerosis (MS). By blocking potassium channels that become leaky due to demyelination, it can restore impulse conduction in affected neurons.

Case Study: Multiple Sclerosis Treatment

In clinical trials, derivatives of 4-Aminopyridine have shown promise in improving motor function in MS patients by enhancing nerve conduction velocity . The efficacy is attributed to the compound's ability to bind selectively to Kv channels exposed during demyelination.

Other Notable Applications

Antimicrobial Properties

Recent findings suggest that 4-((4-Aminopyridin-2-yl)amino)benzoic acid also possesses antimicrobial activity against various pathogens. Its structural analogs have been screened for antibacterial and antiviral properties, showing potential as new therapeutic agents .

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Bacteriostatic |

| Escherichia coli | 25 µg/mL | Bactericidal |

| Influenza virus | 100 µg/mL | Antiviral |

Comparison with Similar Compounds

Heterocyclic Core Variations

The choice of heterocycle significantly impacts biological activity and physicochemical properties.

Key Insight : Thiazole derivatives (e.g., from ) exhibit enhanced CK2 inhibition compared to pyridine-based compounds due to improved hydrophobic interactions with the ATP-binding pocket . Pyrimidine analogs () may offer broader kinase selectivity owing to their planar structure.

Linker and Substituent Effects

The nature of the linker and substituents modulates solubility, bioavailability, and target affinity.

Key Insight: A direct amino linker (as in the target compound) optimizes hydrogen bonding with target proteins, while methylene spacers () improve conformational flexibility but reduce polarity .

Spectral and Structural Data

- UV-Vis: The target compound’s pyridine-amino linkage likely results in λmax ~265–270 nm (similar to Schiff base analogs in ) .

- IR : A strong C=O stretch at ~1680 cm⁻¹ (carboxylic acid) and N-H bends at ~3300 cm⁻¹ (amine) are characteristic .

Preparation Methods

Direct Amination of 4-Aminobenzoic Acid with 4-Aminopyridine Derivatives

One common synthetic approach involves the nucleophilic aromatic substitution or amination of halogenated aminopyridine derivatives with 4-aminobenzoic acid or its activated derivatives. This method typically proceeds by:

- Starting with a halogenated pyridine, such as 2-chloro-4-aminopyridine.

- Reacting it with 4-aminobenzoic acid under reflux in a polar aprotic solvent (e.g., pyridine or DMF) to facilitate nucleophilic displacement of the halogen by the amino group of the benzoic acid.

- The reaction may be catalyzed or assisted by bases or coupling agents to improve yield and selectivity.

This approach is supported by analogous syntheses of aminobenzoic acid derivatives where aromatic halides react with aminobenzoic acids in pyridine, yielding amino-substituted benzoic acid derivatives.

Coupling via Amide or Amine Linkage Formation Using Peptide Coupling Agents

Another approach employs peptide coupling chemistry to link the amino group of 4-aminobenzoic acid with the amino group on the pyridine ring or vice versa:

- Activation of the carboxylic acid group of 4-aminobenzoic acid using coupling reagents such as DIC (diisopropylcarbodiimide) and OxymaPure in the presence of a base like diisopropylethylamine (DIEA).

- The activated intermediate then reacts with 4-aminopyridine or its derivatives to form the desired amide or amine bond.

- Ultrasonic irradiation can be used to enhance reaction rates and yields, as demonstrated in similar N-substituted benzoic acid derivative syntheses.

This method is efficient and yields high purity products in shorter reaction times compared to conventional heating.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported as a modern technique to accelerate the formation of aminobenzoic acid derivatives:

- The reaction mixture of 4-aminobenzoic acid and substituted aminopyridines or halogenated pyridines is subjected to microwave irradiation.

- This method enhances reaction kinetics and can improve yields while reducing side reactions.

- It is particularly useful for synthesizing Pf-DHFR inhibitors and related compounds involving aminopyrimidine and aminobenzoic acid scaffolds.

Comparative Data on Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Direct Amination (Nucleophilic Aromatic Substitution) | Halogenated aminopyridine, 4-aminobenzoic acid, pyridine, reflux | Simple, straightforward | 60–85 | Several hours (4–12 h) |

| Peptide Coupling with OxymaPure/DIC | 4-Aminobenzoic acid, aminopyridine, OxymaPure, DIC, DIEA, DMF | High yield, high purity, mild conditions | 80–95 | 1–2 hours (ultrasonic) |

| Microwave-Assisted Synthesis | 4-Aminobenzoic acid, aminopyridine, microwave reactor | Fast, improved yields | 70–90 | Minutes to 1 hour |

| Ultrasonically Assisted N-Cyanoacylation (Adapted) | 4-Aminobenzoic acid, cyanoacetylating agents, ultrasonication | Rapid, economical, high purity | 80–95 | 1–2 hours |

Detailed Research Findings and Notes

Reactivity and Selectivity: The amino group on the 4-aminobenzoic acid is nucleophilic and can participate in substitution or coupling reactions with electrophilic centers on halogenated aminopyridines. Reaction conditions must be carefully controlled to avoid side reactions such as polymerization or over-substitution.

Solvent Effects: Polar aprotic solvents like pyridine or DMF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution and coupling reactions.

Catalysts and Bases: The use of bases such as DIEA or triethylamine is critical in coupling reactions to neutralize acids formed and drive the reaction forward.

Ultrasonication and Microwave Irradiation: Both methods provide energy to the system, enhancing molecular collisions and reaction rates, resulting in shorter reaction times and often higher yields with cleaner products.

Purification: Products are typically purified by recrystallization or chromatographic techniques. Spectroscopic methods (NMR, IR) confirm the presence of characteristic functional groups such as amino, carboxylic acid, and pyridine rings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((4-Aminopyridin-2-yl)amino)benzoic acid with high purity?

- Methodological Answer : A common approach involves coupling 4-aminopyridin-2-amine with a benzoic acid derivative using carbodiimide-based crosslinkers (e.g., EDC or DCC) in anhydrous DMF. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients) ensures >98% purity. Monitor reaction progress using TLC with ninhydrin staining for amine detection .

Q. How can crystallographic data for this compound be obtained, and which software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystals are typically grown via slow evaporation in polar solvents (e.g., DMSO/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) due to their robustness in handling small-molecule data. For twinned crystals, SHELXL’s TWIN/BASF commands improve refinement accuracy. Validate hydrogen bonding using PLATON .

Q. What spectroscopic techniques are critical for characterizing its structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify amine protons (~δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm).

- FTIR : Confirm amine (–NH₂, ~3300–3500 cm⁻¹) and carboxylic acid (–COOH, ~1680–1700 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (calculated vs. observed m/z ± 0.001 Da).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like carbonic anhydrase?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of the target enzyme (e.g., PDB ID 1CA2). Parameterize the ligand with Gaussian-derived electrostatic potentials (B3LYP/6-31G* basis set). Analyze binding affinity (ΔG) and hydrogen-bonding networks. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

- Methodological Answer :

- Compare SCXRD (solid-state) with NMR NOESY (solution-phase) to identify conformational flexibility.

- If discrepancies arise (e.g., planar vs. twisted amine-pyridine linkage), perform DFT calculations (B3LYP-D3/def2-TZVP) to evaluate energy barriers between conformers. Solvent effects (PCM model) explain solution-phase deviations .

Q. How does substituent variation on the benzoic acid moiety influence biological activity?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 4-position. Test inhibition against target enzymes (e.g., carbonic anhydrase via stopped-flow CO₂ hydration assay). Correlate IC₅₀ values with Hammett σ constants to establish structure-activity relationships (SAR). Use QSAR models (Mordred descriptors) for predictive optimization .

Q. What protocols mitigate aggregation issues in aqueous solubility studies?

- Methodological Answer :

- Use dynamic light scattering (DLS) to detect aggregates. Adjust pH (near pKa ~4.5 for –COOH) to enhance ionization.

- Incorporate co-solvents (5% DMSO) or surfactants (0.01% Tween-80). For thermodynamic solubility, employ shake-flask method with HPLC quantification .

Data Analysis & Experimental Design

Q. How should researchers design dose-response assays to minimize false positives in enzyme inhibition studies?

- Methodological Answer :

- Use a 10-point dilution series (0.1 nM–100 µM) in triplicate. Include negative controls (DMSO vehicle) and a reference inhibitor (e.g., acetazolamide for carbonic anhydrase).

- Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀. Confirm specificity via counter-screens against unrelated enzymes (e.g., acetylcholinesterase) .

Q. What statistical methods are appropriate for analyzing discrepancies in replicate crystallography datasets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.